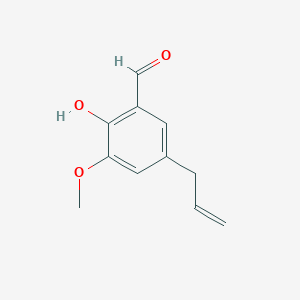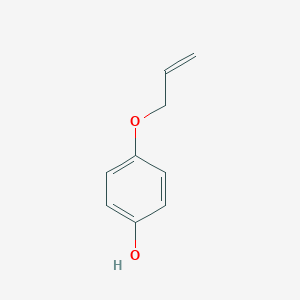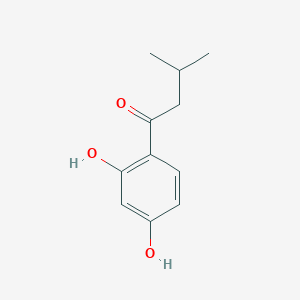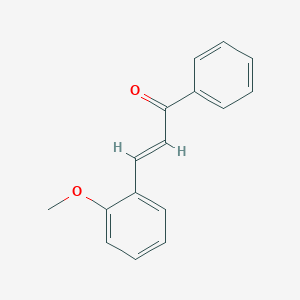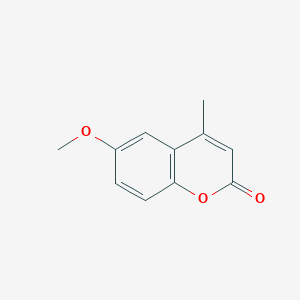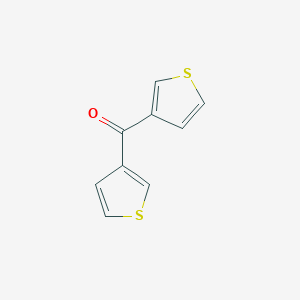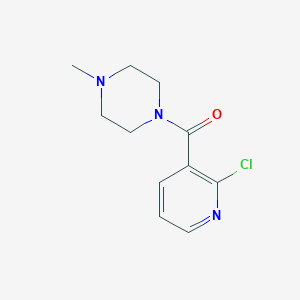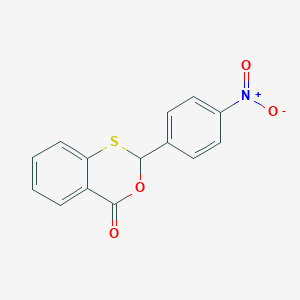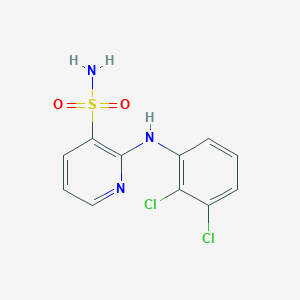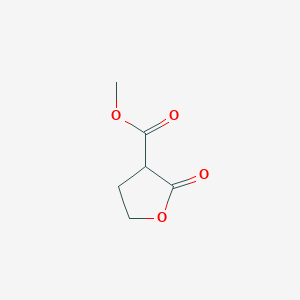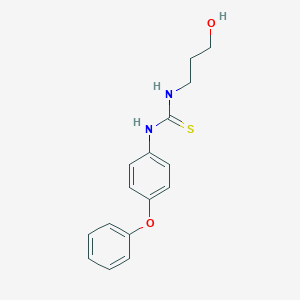
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea is a synthetic compound that belongs to the class of thiourea derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various fields, including cancer, diabetes, and inflammation.
Wirkmechanismus
The mechanism of action of 1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea is not fully understood. However, it has been proposed that the compound exerts its effects by modulating various signaling pathways involved in inflammation, cancer, and diabetes. The compound has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemische Und Physiologische Effekte
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, the compound has been shown to improve glucose homeostasis in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea has several advantages for lab experiments. The compound is easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, the compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals. In addition, the compound has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea. One direction is to investigate the compound's potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent analogs of the compound that have improved pharmacokinetic properties. Finally, more studies are needed to elucidate the compound's mechanism of action and to identify its molecular targets.
Conclusion
In conclusion, 1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound's mechanism of action is not fully understood, but it has been proposed to modulate various signaling pathways involved in inflammation, cancer, and diabetes. The compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea, including investigating its potential as a therapeutic agent for other diseases and developing more potent analogs of the compound.
Synthesemethoden
The synthesis of 1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea involves the reaction of 4-phenoxybenzoyl isothiocyanate with 3-hydroxypropylamine. The reaction is carried out in the presence of a suitable solvent and a base. The product is obtained after purification by column chromatography. The yield of the product can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been tested in vitro and in vivo in various animal models of diseases.
Eigenschaften
CAS-Nummer |
5841-10-1 |
|---|---|
Produktname |
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea |
Molekularformel |
C16H18N2O2S |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
1-(3-hydroxypropyl)-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C16H18N2O2S/c19-12-4-11-17-16(21)18-13-7-9-15(10-8-13)20-14-5-2-1-3-6-14/h1-3,5-10,19H,4,11-12H2,(H2,17,18,21) |
InChI-Schlüssel |
KBHXRCZQSVKLNF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NCCCO |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




